molecular formula C12H16N2O2 B1438467 3-(CBZ-AMINOmethyl)AZETIDINE CAS No. 876149-41-6

3-(CBZ-AMINOmethyl)AZETIDINE

Cat. No.: B1438467
CAS No.: 876149-41-6
M. Wt: 220.27 g/mol
InChI Key: RNPDRAJKEJXSMC-UHFFFAOYSA-N
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Description

Benzyl N-(azetidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of carbamate, featuring a benzyl group attached to an azetidin-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(azetidin-3-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with azetidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of 3-(CBZ-AMINOmethyl)AZETIDINE involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(azetidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl N-(azetidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl azetidin-3-yl (methyl)carbamate hydrochloride
  • Benzyl N-(azetidin-3-yl)-N-methylcarbamate

Uniqueness

Benzyl N-(azetidin-3-ylmethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidin-3-ylmethyl moiety provides a unique scaffold for further functionalization, making it a valuable compound in synthetic chemistry and drug discovery .

Biological Activity

3-(CBZ-AMINOmethyl)azetidine, a member of the azetidine family, is characterized by its four-membered nitrogen-containing ring structure. The compound features a carbobenzyloxy (Cbz) group attached to an aminomethyl substituent, which contributes to its unique chemical and biological properties. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, synthetic processes, and interactions with biological targets.

The presence of the Cbz group enhances the compound's stability and solubility, making it suitable for various synthetic applications. The azetidine ring is known for its reactivity, allowing for versatile modifications that can lead to biologically active derivatives.

Biological Activity

Research indicates that compounds within the azetidine class, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Azetidines have been evaluated for their potential as antimicrobial agents. Studies suggest that this compound may inhibit the growth of certain bacterial strains due to its structural features that allow for interaction with bacterial cell walls or enzymes critical for bacterial survival.
  • Anticancer Potential : Preliminary data suggest that azetidines can affect cancer cell proliferation. The unique structure of this compound may provide a scaffold for developing new anticancer agents through further modifications .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes has been explored. It may act as an inhibitor by binding to active sites, thereby blocking substrate access and preventing enzyme activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Amination : The azetidine ring can be synthesized from appropriate precursors using amination reactions.
  • Cycloaddition Reactions : Utilizing cycloaddition strategies allows for the formation of azetidine derivatives from other cyclic structures .
  • Protective Group Strategies : The Cbz group can be introduced through protective group strategies during synthesis to enhance yield and selectivity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureSimilarity Index
Benzyl 3-(aminomethyl)azetidine-1-carboxylateStructure0.98
Benzyl ((3-methylazetidin-3-yl)methyl)carbamateStructure0.96
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylateStructure0.94

The similarity index indicates how closely related these compounds are in terms of structure and potential biological activity.

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets will aid in optimizing its structure for enhanced activity.
  • In Vivo Evaluations : Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in a biological context.
  • Development of Derivatives : Exploring analogs with modified functional groups may lead to improved potency and selectivity against specific diseases.

Properties

IUPAC Name

benzyl N-(azetidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDRAJKEJXSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-azetidinecarboxylate (17.2 mmoles, 5.5 g) in DCM (100 mL) at RT was added TFA (50 mL). After 2 h, the reaction solution was concentrated under vacuum and purified on silica (CHCl3/MeOH, 9:1 containing 5% NH4OH) to give the title compound (3.59 g, 95%) as a light yellow oil: LC-MS (ES) m/e 221 (M+H)+.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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